![molecular formula C19H15NO2S B2752095 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate CAS No. 331460-63-0](/img/structure/B2752095.png)
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate” is a chemical compound with the CAS Number: 331460-63-0 . Its IUPAC name is (E)-4-((((1H-1lambda3-thiophen-2-yl)imino)methyl)phenyl 4-methylbenzoate . The compound has a molecular weight of 322.41 and its InChI Code is 1S/C19H16NO2S/c1-14-4-8-16(9-5-14)19(21)22-17-10-6-15(7-11-17)13-20-18-3-2-12-23-18/h2-13,23H,1H3/b20-13+ .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C19H16NO2S/c1-14-4-8-16(9-5-14)19(21)22-17-10-6-15(7-11-17)13-20-18-3-2-12-23-18/h2-13,23H,1H3/b20-13+ .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28 C . .Applications De Recherche Scientifique
Liquid Crystal Research
A notable application of thiophene-based derivatives is in the domain of liquid crystals. Nafee et al. (2020) synthesized a new group of thiophene-based derivative liquid crystals, focusing on their mesomorphic and optical behavior alongside thermal parameters. These compounds exhibit enantiotropic nematic phases, and their mesophase stability is significantly influenced by the number of carbons in the terminal alkoxy chains, ranging between 6 and 16 carbons. The phase transitions of these compounds were meticulously investigated through differential scanning calorimetry (DSC) and confirmed by polarised optical microscopy (POM). Theoretical deductions using density functional theory (DFT) highlighted the impact of dipole moment, polarisability, thermal energy, and molecular electrostatic potential on mesophase stability (Nafee, Ahmed, & Hagar, 2020).
Optical and Thermal Investigations
Further exploring the realm of Schiff base/ester systems, Altowyan et al. (2021) prepared and investigated a new mesomorphic series with varying lengths of flexible chains attached to the phenyl ester moiety. Their work revealed that the length of the alkoxy chain incorporated into the phenylimino moiety significantly affects the temperature range and stability of observed mesophases. Comparative evaluations indicated that these compounds exhibit purely enantiotropic nematic phases, demonstrating the critical role of molecular structure in determining the mesomorphic properties of such systems (Altowyan, Ahmed, Gomha, & Mostafa, 2021).
Synthesis and Characterization
On the synthetic front, Thaker et al. (2012) contributed to the field by synthesizing four new mesogenic homologous series containing a Schiff base-ester central linkage involving a 2, 6-disubstituted naphthalene ring system. Their work focused on characterizing these compounds and studying their mesomorphic behavior, which is essential for understanding the liquid crystalline properties and potential applications of these materials. The synthesized compounds exhibited a range of mesophases, including enantiotropic nematic and smectic A phases, underscoring the versatility of thiophene-based derivatives in the design of liquid crystalline materials (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[4-[(E)-thiophen-2-yliminomethyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-14-4-8-16(9-5-14)19(21)22-17-10-6-15(7-11-17)13-20-18-3-2-12-23-18/h2-13H,1H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLHTQWNGNLRN-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)

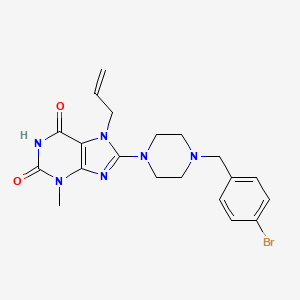
![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)
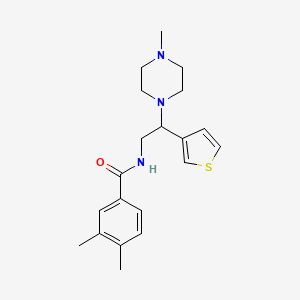
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)
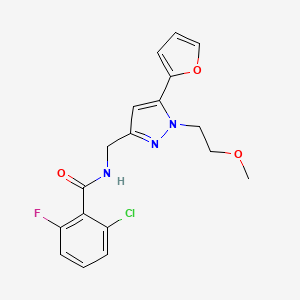
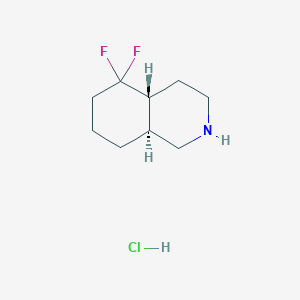
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2752025.png)
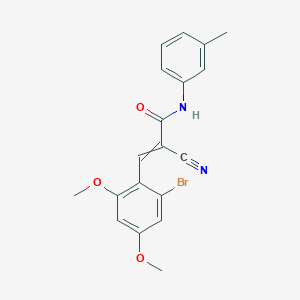

![3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2752033.png)
![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)